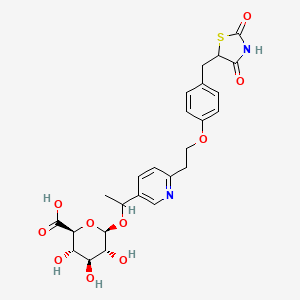

Hydroxy Pioglitazone (M-IV) |A-D-Glucuronide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

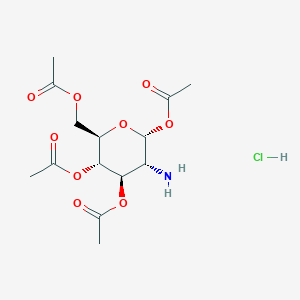

Hydroxy Pioglitazone (M-IV) |A-D-Glucuronide, also known as this compound, is a useful research compound. Its molecular formula is C₂₅H₂₈N₂O₁₀S and its molecular weight is 548.55. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wirkmechanismus

Target of Action

Hydroxy Pioglitazone (M-IV) |A-D-Glucuronide is a metabolite of Pioglitazone , an anti-diabetic medication used to treat type 2 diabetes . The primary target of Pioglitazone is the Peroxisome Proliferator-Activated Receptor Gamma (PPARγ) . PPARγ is a nuclear receptor found in tissues important for insulin action such as adipose tissue, skeletal muscle, and liver .

Mode of Action

Pioglitazone acts as a PPAR-γ agonist . By stimulating PPARγ, it exerts anti-inflammatory, antioxidant, and neuroprotective effects . Preclinical studies also suggest modulation of NMDA receptors by pioglitazone . The stimulation of PPARγ leads to the modulation of the parainflammatory and endoplasmic reticulum stress responses .

Biochemical Pathways

Activation of PPARγ modulates the transcription of a number of insulin-responsive genes involved in the control of glucose and lipid metabolism . In animal models of diabetes, pioglitazone reduces the hyperglycemia, hyperinsulinemia, and hypertriglyceridemia characteristic of insulin-resistant states such as type 2 diabetes .

Pharmacokinetics

Pioglitazone is extensively metabolized by hydroxylation and oxidation; the metabolites, including this compound, partly convert to glucuronide or sulfate conjugates . These metabolites are pharmacologically active in animal models of type 2 diabetes . Pioglitazone has a protein binding of >99% and is metabolized in the liver (CYP2C8). It has an elimination half-life of 3–7 hours and is excreted via the bile duct .

Result of Action

The metabolic changes produced by pioglitazone result in increased responsiveness of insulin-dependent tissues . This enhances the effects of circulating insulin by decreasing insulin resistance, thereby lowering blood glucose levels . It also has a modest effect on lowering triglycerides .

Action Environment

The action of Pioglitazone can be influenced by various environmental factors. For instance, lifestyle factors such as diet and exercise are recommended to be used in conjunction with this medication for optimal results . .

Biochemische Analyse

Biochemical Properties

Hydroxy Pioglitazone (M-IV) |A-D-Glucuronide, like Pioglitazone, is believed to decrease insulin resistance in the periphery and in the liver, resulting in increased insulin-dependent glucose disposal and decreased hepatic glucose output .

Cellular Effects

This compound, as a metabolite of Pioglitazone, may contribute to the drug’s effects on various types of cells and cellular processes. It may influence cell function, including any impact on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of this compound is not fully understood. Pioglitazone, the parent compound, is a potent and highly selective agonist for peroxisome proliferator-activated receptor-gamma (PPARγ). Activation of PPARγ modulates the transcription of a number of insulin-responsive genes involved in the control of glucose and lipid metabolism .

Temporal Effects in Laboratory Settings

It is known that Pioglitazone and its metabolites are the principal drug-related species found in human serum following multiple dosing .

Dosage Effects in Animal Models

The effects of this compound at different dosages in animal models are not well studied. Pioglitazone and its metabolites are known to be pharmacologically active in animal models of type 2 diabetes .

Metabolic Pathways

This compound is involved in the metabolic pathways of Pioglitazone. Pioglitazone is metabolized by hydroxylation and oxidation followed by conjugation to form glucuronide or sulfate conjugates .

Transport and Distribution

Pioglitazone and its metabolites are the principal drug-related species found in human serum following multiple dosing .

Subcellular Localization

The subcellular localization of this compound is not well studied. Pioglitazone, the parent compound, is known to modulate the transcription of a number of insulin-responsive genes, suggesting it may have a nuclear localization .

Eigenschaften

IUPAC Name |

(2S,3S,4S,5R,6R)-6-[1-[6-[2-[4-[(2,4-dioxo-1,3-thiazolidin-5-yl)methyl]phenoxy]ethyl]pyridin-3-yl]ethoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H28N2O10S/c1-12(36-24-20(30)18(28)19(29)21(37-24)23(32)33)14-4-5-15(26-11-14)8-9-35-16-6-2-13(3-7-16)10-17-22(31)27-25(34)38-17/h2-7,11-12,17-21,24,28-30H,8-10H2,1H3,(H,32,33)(H,27,31,34)/t12?,17?,18-,19-,20+,21-,24+/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FYVRNHIXJROHRR-ICPRVBMASA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CN=C(C=C1)CCOC2=CC=C(C=C2)CC3C(=O)NC(=O)S3)OC4C(C(C(C(O4)C(=O)O)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C1=CN=C(C=C1)CCOC2=CC=C(C=C2)CC3C(=O)NC(=O)S3)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)C(=O)O)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H28N2O10S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

548.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(3R,4S,6S)-3-ethenyl-6-[(R)-hydroxy-(6-methoxyquinolin-4-yl)methyl]-1-azabicyclo[2.2.2]octan-3-ol](/img/structure/B1140994.png)

![(3S,4S)-4-[(1R)-Phenylethylamino-3-methoxycarbonyl]-2,2,6,6-tetramethylpiperidine-1-oxyl Hydrochloride](/img/structure/B1141006.png)